molecular formula C32H41ClN4O4 B14080022 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride

9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride

Cat. No.: B14080022
M. Wt: 581.1 g/mol
InChI Key: KYJFDSOXUCCEIY-UHFFFAOYSA-N
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Description

9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions.

    Introduction of functional groups:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.

    Biology: The compound can be used in cell imaging and as a marker for tracking biological processes.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various cellular pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-3-carboxypropyl)dimethylsulfonium bromide
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

Compared to similar compounds, 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C32H41ClN4O4

Molecular Weight

581.1 g/mol

IUPAC Name

[9-[4-[3-carboxypropyl(ethyl)amino]-5-(dimethylamino)-2-methoxyphenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C32H40N4O4.ClH/c1-9-36(16-10-11-31(37)38)27-20-28(39-8)25(19-26(27)35(6)7)32-23-14-12-21(33(2)3)17-29(23)40-30-18-22(34(4)5)13-15-24(30)32;/h12-15,17-20H,9-11,16H2,1-8H3;1H

InChI Key

KYJFDSOXUCCEIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)C1=C(C=C(C(=C1)OC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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